5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a chlorophenylmethylsulfanyl group, a thiadiazole ring, and a propylsulfanyl group attached to a pyrimidine carboxamide core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This is typically achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by the condensation of appropriate amidine derivatives with β-dicarbonyl compounds under basic conditions.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with propylthiol in the presence of a base.
Final Coupling Reaction: The final step involves the coupling of the thiadiazole and pyrimidine intermediates to form the desired compound. This is typically achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
The industrial production of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE follows similar synthetic routes as described above but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include thiols, amines, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it may interfere with the function of microbial enzymes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of both chlorophenylmethylsulfanyl and propylsulfanyl groups attached to the thiadiazole and pyrimidine rings, respectively, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N5OS3 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5OS3/c1-2-7-26-15-20-8-12(19)13(21-15)14(25)22-16-23-24-17(28-16)27-9-10-5-3-4-6-11(10)18/h3-6,8H,2,7,9H2,1H3,(H,22,23,25) |
InChI Key |
LVXMIGIZTBWOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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